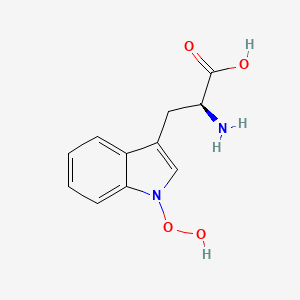
1-hydroperoxy-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroperoxy-L-tryptophan is a small molecule belonging to the class of indolyl carboxylic acids and derivatives . Its chemical formula is C₁₁H₁₂N₂O₄ . This compound features a carboxylic acid chain linked to an indole ring, making it structurally interesting.
Preparation Methods
Synthetic Routes:: The synthetic routes for 1-hydroperoxy-L-tryptophan are not widely documented. researchers have explored various methods to obtain this compound. One potential approach involves the oxidation of L-tryptophan using hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds as follows:
L-tryptophan+H₂O₂→this compound+H₂O
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its limited applications and challenging synthesis. Researchers continue to investigate efficient and scalable approaches.
Chemical Reactions Analysis
Reactions:: 1-hydroperoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: As evident from its structure, this compound contains a peroxide group (–OOH), which makes it susceptible to oxidation reactions.
Substitution: The carboxylic acid moiety can participate in substitution reactions.
Decomposition: The hydroperoxy group may decompose under certain conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Decomposition: Elevated temperatures or acidic conditions.
Major Products:: The major product of the oxidation reaction is this compound itself.
Scientific Research Applications
1-hydroperoxy-L-tryptophan finds limited applications, but it has been studied in the following areas:
Chemistry: As a model compound for studying peroxide chemistry.
Biology: Investigating its role in oxidative stress and cellular signaling.
Medicine: Potential applications in drug development due to its unique structure.
Mechanism of Action
The exact mechanism by which 1-hydroperoxy-L-tryptophan exerts its effects remains an active area of research. its peroxide group suggests involvement in redox processes and potential interactions with cellular components.
Comparison with Similar Compounds
1-hydroperoxy-L-tryptophan is distinct due to its hydroperoxy functional group. Similar compounds include L-tryptophan (without the peroxide group) and other indole derivatives.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-hydroperoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
STOHYHPMXPRWTJ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2OO)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















